D-Glucose-2,3,4,5,6-13C5
Description
Significance of Isotopic Tracers in Elucidating Metabolic Pathways
The ability to trace the fate of metabolites is fundamental to understanding the complex web of biochemical reactions that sustain life. springernature.com Isotopic tracers provide a dynamic view of metabolism, a feat not achievable with traditional metabolomics which only offers a static snapshot of metabolite concentrations. bitesizebio.com By introducing a labeled substrate, such as a ¹³C-labeled glucose, researchers can observe how its carbon atoms are incorporated into downstream metabolites. creative-proteomics.com This allows for the qualitative and quantitative analysis of metabolic fluxes, revealing the rates at which different pathways are utilized. springernature.comcreative-proteomics.com Such information is invaluable for understanding how metabolic networks are rewired in various physiological and pathological states, including the impact of genetic alterations. springernature.com
Principles of Stable Isotope Labeling in Biological Systems
The core principle of stable isotope labeling lies in the introduction of a molecule containing a "heavy" isotope, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system. creative-proteomics.com These labeled molecules, or tracers, mix with the endogenous, unlabeled pool of the same metabolite. As the organism or cell culture metabolizes these compounds, the labeled atoms are incorporated into various products. creative-proteomics.com
Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to distinguish between the labeled and unlabeled molecules based on their mass difference. ontosight.ainumberanalytics.com By analyzing the mass isotopologue distribution—the relative abundance of molecules with different numbers of heavy isotopes—researchers can deduce the pathways through which the tracer has traveled. researchgate.net This approach provides a powerful method for mapping and quantifying the flow of atoms through intricate metabolic networks. creative-proteomics.com
Overview of D-Glucose-2,3,4,5,6-13C5 as a Metabolic Probe.nih.govspringernature.comcreative-proteomics.comresearchgate.net
D-Glucose is a central molecule in the metabolism of most living organisms. cymitquimica.com this compound is a specialized form of glucose where the carbon atoms at positions 2, 3, 4, 5, and 6 are replaced with the stable isotope Carbon-13. evitachem.comclearsynth.comnih.gov This specific labeling pattern makes it a powerful metabolic probe. isotope.com When introduced into a biological system, it serves as a tracer that can be followed through various metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle. ckisotopes.comisotope.com The presence of the five ¹³C atoms results in a distinct mass that is easily detectable by mass spectrometry, allowing for precise tracking of its metabolic fate. evitachem.comotsuka.co.jp
The strategic placement of ¹³C at specific positions within the glucose molecule, as seen in this compound, provides a higher level of detail compared to uniformly labeled glucose (U-¹³C₆-glucose). utoronto.ca As this partially labeled glucose is metabolized, the ¹³C atoms are distributed into various downstream metabolites in a pattern that is dependent on the specific enzymatic reactions involved. pnas.orgresearchgate.net
For instance, the initial steps of glycolysis will produce intermediates that retain this specific labeling pattern. Further metabolism through pathways like the pentose (B10789219) phosphate (B84403) pathway or the TCA cycle will result in distinct labeling patterns in resulting molecules like lactate, citrate (B86180), and amino acids. nih.govmdpi.com Analyzing these patterns using techniques like NMR and mass spectrometry allows researchers to dissect the relative contributions of different metabolic routes. researchgate.netrsc.org This positional information is crucial for understanding the intricate regulation and potential dysregulation of metabolic networks in various biological contexts. nih.gov
| Property | Value |
| Compound Name | This compound |
| Synonyms | D-[2,3,4,5,6-13C5]Glucose, Glucopyranose-13C5 |
| Molecular Formula | C¹³C₅H₁₂O₆ |
| Molecular Weight | 185.12 g/mol |
| Labeled Positions | Carbons at positions 2, 3, 4, 5, and 6 |
Properties
Molecular Formula |
C¹³C₅H₁₂O₆ |
|---|---|
Molecular Weight |
185.12 |
Synonyms |
2,3,4,5,6-13C5-Glucose; D-[2,3,4,5,6-13C5]Glucose; Glucose-2,3,4,5,6-13C5; [2,3,4,5,6-13C5]-D-Glucose; [2,3,4,5,6-13C5]D-Glucose |
Origin of Product |
United States |
Methodological Foundations for D Glucose 2,3,4,5,6 13c5 Tracing Studies
Experimental Design Considerations for Isotopic Labeling
Successful metabolic tracing experiments with D-Glucose-2,3,4,5,6-13C5 hinge on meticulous experimental design. This encompasses the careful selection of the tracer, the preparation of appropriate culture media, the implementation of precise culturing and sampling protocols, and a clear understanding of the metabolic state being investigated.
Selection and Purity Requirements of this compound for Research
The choice of an isotopic tracer is a critical determinant of the success and precision of a metabolic flux analysis (MFA) experiment. nih.gov this compound is a strategically labeled substrate that can provide detailed insights into pathways that involve the fragmentation and rearrangement of the glucose carbon backbone.
Purity Requirements: The isotopic and chemical purity of this compound is paramount for accurate and reproducible results. High isotopic enrichment (typically >99%) ensures that the observed labeling patterns are a direct consequence of the tracer's metabolism and not due to the presence of unlabeled or partially labeled glucose molecules. Chemical purity is equally important to prevent the introduction of confounding variables that could alter cellular metabolism.
Table 1: Key Purity Specifications for this compound
| Specification | Requirement | Rationale |
| Isotopic Enrichment | >99% ¹³C at positions 2, 3, 4, 5, and 6 | Minimizes interference from naturally abundant ¹²C, ensuring accurate measurement of label incorporation. |
| Chemical Purity | >98% | Prevents the introduction of contaminants that could affect cellular metabolism or interfere with analytical measurements. |
| Enantiomeric Purity | High (specifically D-glucose) | Ensures that the tracer is readily metabolized by biological systems, which are stereospecific. |
Preparation of Isotope-Enriched Media for Cellular and Tissue Models
The preparation of the culture medium is a critical step in ensuring that the this compound is the primary glucose source for the cells or tissues under investigation. Standard glucose-containing media must be replaced with a custom formulation.
For cellular models, this typically involves using a glucose-free basal medium, such as DMEM or RPMI-1640, which is then supplemented with this compound to the desired final concentration. nih.gov It is also crucial to use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled glucose and other small molecules that could dilute the isotopic enrichment. ucla.edu
For tissue models, the delivery of the isotope-enriched medium can be more complex, often requiring perfusion systems to ensure consistent and uniform delivery of the tracer to the tissue.
Culturing and Incubation Protocols for Isotopic Enrichment in Biological Systems
The goal of the incubation period is to allow the biological system to reach a state of isotopic steady state, where the rate of label incorporation into downstream metabolites becomes constant. nih.govnih.gov The time required to reach this state varies depending on the specific metabolic pathway and the turnover rate of the metabolite pools. nih.gov
For in vitro cell cultures, cells are typically seeded and allowed to adhere and grow in standard medium before being switched to the isotope-enriched medium. ucla.edu The duration of labeling can range from minutes for fast-turnover pathways like glycolysis to many hours or even days for slower pathways like nucleotide or lipid biosynthesis. nih.gov
Table 2: Example Incubation Times for Isotopic Steady State
| Metabolic Pathway | Typical Time to Isotopic Steady State |
| Glycolysis | Minutes nih.gov |
| TCA Cycle | Several hours nih.gov |
| Amino Acid Synthesis | Hours to days |
| Nucleotide Synthesis | ~24 hours nih.gov |
| Lipid Synthesis | Days ucla.edu |
Sampling Methodologies for Metabolite Extraction and Preservation
The accurate measurement of ¹³C-labeled metabolites requires rapid and effective quenching of metabolic activity at the time of sampling to prevent further enzymatic conversions and preserve the in vivo metabolic state. osti.gov This is followed by efficient extraction of the metabolites of interest.
Quenching: For adherent cell cultures, a common method involves rapidly aspirating the medium and washing the cells with an ice-cold solution, such as phosphate-buffered saline (PBS) or ammonium (B1175870) carbonate, before adding a quenching solvent like ice-cold methanol (B129727) or a methanol/water mixture. nih.govyoutube.commdpi.com For suspension cultures, cells can be rapidly separated from the medium by centrifugation or filtration, followed by quenching of the cell pellet. springernature.com Snap-freezing the entire culture plate in liquid nitrogen is another effective method. mdpi.commetwarebio.com
Extraction: After quenching, metabolites are typically extracted using a solvent or a series of solvents. A common approach for polar metabolites is a biphasic extraction using a mixture of methanol, chloroform, and water, which separates the polar metabolites into the aqueous phase. organomation.com
Preservation: Extracted metabolite samples should be stored at ultra-low temperatures (-80°C) to prevent degradation until analysis. metwarebio.comorganomation.comvanderbilt.edu It is also crucial to avoid repeated freeze-thaw cycles, which can degrade sensitive metabolites. metwarebio.commetabolon.com
Considerations for Steady-State and Non-Steady-State Isotope Tracing
Metabolic flux analysis can be performed under either isotopic steady-state or non-steady-state (isotopically transient) conditions. vanderbilt.edu
Steady-State Isotope Tracing: This is the more traditional approach, where the system is allowed to reach isotopic equilibrium before samples are collected. nih.gov At steady state, the fractional labeling of metabolites is constant over time, and this information is used to calculate relative metabolic fluxes. nih.govnih.gov This method is well-suited for studying systems in a stable metabolic state. researchgate.net
Non-Steady-State Isotope Tracing (INST-MFA): In this approach, samples are collected at multiple time points before the system reaches isotopic steady state. vanderbilt.edu The dynamic changes in isotopic labeling provide additional information that can be used to determine absolute metabolic fluxes and metabolite pool sizes. vanderbilt.edu INST-MFA is particularly useful for studying dynamic systems or systems with large metabolite pools that are slow to label. vanderbilt.edu
Advanced Analytical Technologies for ¹³C-Isotopologue Measurement
The analysis of ¹³C-isotopologue distribution in metabolites is a technically demanding task that relies on sophisticated analytical instrumentation. The two primary techniques used for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comkuleuven.be
Mass Spectrometry (MS): MS-based methods, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), are highly sensitive and can detect a wide range of metabolites. frontiersin.orgacs.org These techniques separate metabolites based on their mass-to-charge ratio, allowing for the quantification of different isotopologues (molecules that differ only in their isotopic composition). nih.gov High-resolution mass spectrometers, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) instruments, are capable of resolving isotopologues with very small mass differences. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the position of the ¹³C label within a molecule, which can be invaluable for distinguishing between different metabolic pathways. nih.govacs.orgresearchgate.net While generally less sensitive than MS, NMR is a powerful tool for isotopomer analysis (the analysis of molecules with the same number of isotopic labels but in different positions). nih.govresearchgate.net Techniques like ¹³C NMR and heteronuclear single quantum coherence (HSQC) spectroscopy are commonly employed. acs.org
Table 3: Comparison of Analytical Technologies for ¹³C-Isotopologue Measurement
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High | Lower |
| Information Provided | Isotopologue distribution (mass shifts) nih.gov | Positional isotopomer information nih.gov |
| Throughput | High | Lower |
| Sample Preparation | Often requires derivatization (for GC-MS) nih.gov | Minimal sample preparation |
| Primary Application | Quantifying the fractional abundance of labeled molecules | Determining the specific location of ¹³C atoms within a molecule |
Mass Spectrometry (MS) Based Approaches
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. In the context of stable isotope tracing, it allows for the precise quantification and identification of metabolites that have incorporated the 13C label from this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Carbon Flow Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust technique frequently employed for metabolic flux analysis. nih.gov In this approach, metabolites extracted from cells or tissues are chemically derivatized to make them volatile. These derivatives are then separated by gas chromatography and subsequently analyzed by a mass spectrometer.
The mass spectrometer detects the mass shifts in fragments of the metabolites caused by the incorporation of 13C atoms. By analyzing the pattern of these mass shifts, researchers can deduce the pathways through which the carbon from this compound has traveled. labrulez.com For instance, the labeling pattern in amino acids can reveal the activity of central carbon metabolism pathways like glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov
Key Research Findings from GC-MS Studies:
Mapping Central Carbon Metabolism: GC-MS analysis of 13C labeling in sugars and amino acids provides crucial data to define fluxes through key metabolic hubs like the hexose (B10828440) phosphate (B84403), pentose (B10789219) phosphate, and triose phosphate pools. nih.gov
Quantifying Intracellular Fluxes: This method has been instrumental in quantifying the rates of metabolic reactions within cells, offering a dynamic view of cellular metabolism. nih.gov
Investigating Disease Metabolism: In cancer research, GC-MS-based tracing has helped to elucidate the metabolic reprogramming that fuels tumor growth.
| Reagent | Abbreviation | Target Functional Group |
|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl, Carboxyl, Amine |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl, Carboxyl, Amine |
| Pentafluorobenzyl bromide | PFBBr | Carboxyl |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Quantitative Metabolomics
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a complementary approach to GC-MS, particularly for the analysis of non-volatile and thermally labile metabolites. nih.gov In this technique, metabolites are separated by liquid chromatography before being introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by fragmenting a selected ion and analyzing its product ions, which enhances the confidence in metabolite identification. youtube.com
LC-MS/MS is highly effective for quantitative metabolomics, enabling the precise measurement of the concentrations of labeled and unlabeled metabolites. mdpi.com This quantitative data is essential for determining the fractional contribution of this compound to various metabolic pools.
Significant Findings from LC-MS/MS Research:
Tracing Glucose into Glycosylation Pathways: Studies have utilized LC-MS/MS to track the incorporation of 13C from labeled glucose into nucleotide sugars and cell membrane glycans, revealing how metabolic shifts can impact glycosylation in cancer cells. nih.govresearchgate.net
Resolving Isomeric Metabolites: Advanced LC methods coupled with MS can separate and quantify structurally similar metabolites, such as different hexose phosphates, which is crucial for understanding specific enzymatic reactions. acs.orgacs.org
High-Throughput Analysis: The development of high-throughput LC-MS/MS methods has enabled the rapid and quantitative analysis of large numbers of samples, facilitating large-scale metabolomics studies. mdpi.com
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
|---|---|---|
| Analytes | Volatile and thermally stable compounds (derivatization often required) | Wide range of compounds, including non-volatile and thermally labile |
| Separation Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Partitioning between a liquid mobile phase and a solid stationary phase |
| Ionization | Typically Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Strengths | Excellent separation efficiency, established libraries for identification | Broad analyte coverage, suitable for complex biological samples |
High-Resolution Mass Spectrometry (HRMS) and Direct Infusion MS for Metabolite Identification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the confident identification of unknown metabolites. mdpi.com This accuracy allows for the determination of the elemental composition of a molecule, significantly narrowing down the potential identities of a detected metabolite. When combined with liquid chromatography (LC-HRMS), it becomes a powerful tool for both targeted and untargeted metabolomics. mdpi.com
Direct infusion mass spectrometry (DI-MS) is a high-throughput technique where the sample is introduced directly into the mass spectrometer without prior chromatographic separation. nih.gov While it lacks the separation power of LC-MS, DI-HRMS can rapidly provide a global metabolic snapshot and is particularly useful for screening applications in fluxomics. nih.govnih.gov
Key Applications and Findings:
Untargeted Metabolite Profiling: LC-HRMS is a cornerstone of untargeted metabolomics, enabling the discovery of novel biomarkers and metabolic pathways affected by disease or treatment.
Rapid Flux Analysis: DI-HRMS, in conjunction with stable isotope labeling, offers a high-throughput method to screen for alterations in metabolic fluxes in cultured cells and organoids. nih.gov
Enhanced Metabolite Identification: The high mass accuracy of HRMS is critical for distinguishing between metabolites with very similar masses, leading to more reliable identifications.
Principles of Isotopomer and Isotopologue Analysis by MS
The terms isotopologue and isotopomer are central to understanding mass spectrometry data from stable isotope tracing studies.
Isotopologues are molecules that differ only in their isotopic composition. wikipedia.org For example, a glucose molecule with no 13C atoms and a glucose molecule with one 13C atom are isotopologues. Mass spectrometry separates and detects these different isotopologues based on their mass-to-charge ratios.
Isotopomers are molecules that have the same number of isotopic atoms but differ in their positions. For example, glucose labeled with 13C at the first carbon position ([1-13C]glucose) and glucose labeled at the sixth carbon position ([6-13C]glucose) are isotopomers.
By analyzing the distribution of mass isotopologues (the relative abundance of molecules with different numbers of heavy isotopes), researchers can determine the extent of label incorporation into a particular metabolite. Positional isotopomer analysis, which determines the specific location of the labels within a molecule, can provide more detailed information about the activity of different metabolic pathways. nih.gov This is often achieved by analyzing the fragmentation patterns of metabolites in the mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical technique used in metabolic tracing studies. Unlike mass spectrometry, which destroys the sample, NMR is non-destructive and provides detailed structural information about molecules.
13C-NMR for Positional Enrichment and Structural Elucidation of Metabolites
13C-NMR spectroscopy directly detects the 13C nucleus, providing a wealth of information about the carbon skeleton of molecules. iosrjournals.orgsemanticscholar.org In tracing studies with this compound, 13C-NMR can be used to determine the precise location and extent of 13C enrichment in various metabolites. bohrium.com This positional information is highly valuable for elucidating the specific pathways and enzymatic reactions involved in glucose metabolism. nih.gov
Key Research Applications and Findings:
Structural Elucidation: 1D and 2D NMR techniques are used to determine the complete structure of metabolites, which is crucial for identifying novel compounds or confirming the identity of known ones. iosrjournals.org
Positional Isotope Analysis: 13C-NMR is a direct method for determining the positional enrichment of 13C in metabolites, which can be more challenging with mass spectrometry. bohrium.com This has been instrumental in studying gluconeogenesis and other metabolic pathways.
Metabolite Quantification: While less sensitive than MS, NMR can provide accurate quantification of metabolites, particularly when combined with isotopic labeling. nih.gov
| Experiment | Information Provided |
|---|---|
| 1D 1H-NMR | Information about the number and chemical environment of protons |
| 1D 13C-NMR | Information about the number and chemical environment of carbons |
| 2D COSY (Correlation Spectroscopy) | Shows correlations between coupled protons (H-H connectivity) |
| 2D HSQC (Heteronuclear Single Quantum Coherence) | Shows correlations between protons and directly attached carbons (C-H connectivity) |
| 2D HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two or three bonds |
Multi-Dimensional NMR Techniques in Complex Metabolic Networks
The analysis of isotopic enrichment in complex biological samples presents a significant challenge due to the sheer number of metabolites and the potential for signal overlap in one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectra. nih.gov Multi-dimensional NMR techniques, particularly two-dimensional (2D) and three-dimensional (3D) experiments, offer a powerful solution by dispersing signals across multiple frequency axes, thereby enhancing spectral resolution and facilitating the unambiguous assignment and quantification of isotopomers. nih.govnih.gov These advanced methods are indispensable for accurately tracing the metabolic fate of D-Glucose-2,3,4,5,6-¹³C₅ in intricate metabolic networks.
One of the most widely employed 2D NMR techniques in metabolomics is ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. nih.gov The ¹H-¹³C HSQC experiment correlates the chemical shifts of protons directly attached to ¹³C nuclei, providing a distinct signal for each C-H bond in a molecule. This method benefits from the higher sensitivity of ¹H detection and the greater spectral dispersion of ¹³C chemical shifts. nih.gov In the context of D-Glucose-2,3,4,5,6-¹³C₅ tracing studies, HSQC allows for the resolution of signals from ¹³C-labeled metabolites even in crowded spectral regions, enabling the determination of site-specific ¹³C enrichment.
Other powerful multi-dimensional techniques include Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY). 2D ¹H-¹H COSY identifies protons that are coupled to each other, which is useful for identifying adjacent protons within a molecule's spin system. rsc.org TOCSY, also a ¹H-¹H correlation experiment, extends this by revealing correlations between all protons within a spin system, not just those that are directly coupled. A novel pulse sequence, Isotope-Edited Total Correlation Spectroscopy (ITOCSY), has been developed to filter 2D ¹H-¹H NMR spectra from ¹²C- and ¹³C-containing molecules into separate, quantitatively equivalent spectra, which is particularly useful in isotope-based metabolomics. nih.govresearchgate.net For more complex mixtures, 3D NMR experiments, such as 3D TOCSY-HSQC, can provide an even higher degree of signal separation, proving invaluable for detailed metabolic flux analysis. plos.org
These multi-dimensional NMR techniques provide detailed insights into the positional isotopomer distribution in metabolites derived from the ¹³C-labeled glucose tracer. acs.org The ability to resolve and quantify these isotopomers is crucial for elucidating the activity of specific metabolic pathways and discovering novel metabolic routes. nih.gov The kinetic data obtained from such in vivo NMR experiments can be used as input for dynamic metabolic flux analysis. plos.orgnih.gov
Table 1: Key Multi-Dimensional NMR Techniques in ¹³C Tracing Studies
| Technique | Nuclei Correlated | Information Provided | Application in D-Glucose-2,3,4,5,6-¹³C₅ Tracing |
|---|---|---|---|
| ¹H-¹³C HSQC | ¹H and directly bonded ¹³C | Correlation of proton and carbon chemical shifts. | High-resolution separation of signals from ¹³C-labeled metabolites; quantification of site-specific enrichment. |
| ¹H-¹H COSY | ¹H and J-coupled ¹H | Correlation of directly coupled protons. | Identification of adjacent protons in metabolites, aiding in structural confirmation. |
| ¹H-¹H TOCSY | ¹H within a spin system | Correlation of all protons within a spin system. | Elucidation of complete proton spin systems in metabolites derived from the tracer. |
| ITOCSY | ¹H-¹H with ¹³C editing | Separation of spectra from ¹²C- and ¹³C-containing molecules. | Direct comparison and quantification of labeled and unlabeled metabolite pools. |
Integration of Multi-Platform Analytical Data for Comprehensive Tracer Analysis
To achieve a comprehensive understanding of metabolic networks and obtain robust metabolic flux data, it is often necessary to integrate data from multiple analytical platforms. nih.gov While multi-dimensional NMR provides exceptional detail on positional isotopomer distribution, other techniques, particularly mass spectrometry (MS), offer complementary advantages in sensitivity and the number of detectable metabolites. nih.govnih.gov The integration of these disparate datasets provides a more complete and accurate picture of the metabolic phenotype. nih.govnih.gov
NMR and MS are highly complementary techniques for metabolomics. nih.govnih.gov NMR is non-destructive, requires minimal sample preparation, and is inherently quantitative, providing precise information on the location of ¹³C labels within a molecule. nih.govnih.gov In contrast, MS, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), boasts higher sensitivity, allowing for the detection of low-abundance metabolites that may be missed by NMR. nih.gov However, MS typically requires chemical derivatization and can suffer from ion suppression effects, which can complicate quantification. nih.gov By combining the strengths of both platforms, researchers can achieve broader coverage of the metabolome and enhance the confidence in metabolite identification and quantification. nih.govresearchgate.net
The integration of multi-platform data presents computational and statistical challenges. nih.gov Various strategies have been developed to address this, ranging from early-stage data fusion to late-stage integration of results. nih.gov Computational pipelines and tools have been developed to facilitate the integration of different "omics" datasets, such as metabolomics and transcriptomics, often using stoichiometric metabolic models as a scaffold. plos.orgcbirt.net For integrating data from different analytical platforms within metabolomics, multiblock statistical models can be employed to incorporate data from multiple sources into a single statistical model. nih.gov These approaches aim to identify correlations and patterns across the different datasets to provide a more holistic view of the metabolic system.
In the context of D-Glucose-2,3,4,5,6-¹³C₅ tracing studies, an integrated multi-platform approach allows for a more thorough analysis of metabolic fluxes. For instance, NMR can precisely determine the ¹³C labeling patterns in highly abundant central carbon metabolites, while LC-MS/MS can provide data on the isotopic enrichment in a wider range of downstream metabolites. nih.gov This combined information can then be used to constrain computational models of metabolism more effectively, leading to more accurate and reliable flux estimations. frontiersin.org
Table 2: Strengths of NMR and MS for Integrated ¹³C Tracer Analysis
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Rationale for Integration |
|---|---|---|---|
| Sensitivity | Lower | Higher | MS detects low-abundance metabolites, expanding metabolome coverage. |
| Quantification | Inherently quantitative and highly reproducible. | Can be quantitative with appropriate standards, but susceptible to matrix effects. | NMR provides robust quantification for key metabolites, which can be used to anchor the more extensive but less quantitative MS data. |
| Isotopomer Resolution | Excellent for resolving positional isotopomers. | Can provide isotopologue distribution (number of labels per molecule). | Combining NMR's positional information with MS's broader coverage provides a more complete picture of labeling patterns. |
| Sample Preparation | Minimal, non-destructive. | Often requires extraction, chromatography, and derivatization. | The non-destructive nature of NMR allows for sequential analysis with MS on the same sample under certain conditions. |
| Metabolite Identification | High confidence based on spectral databases and 2D experiments. | Based on mass-to-charge ratio and fragmentation patterns, often requiring database matching. | Combining NMR and MS data increases the confidence in metabolite identification. nih.gov |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
Applications of D Glucose 2,3,4,5,6 13c5 in Fundamental Metabolic Research
Elucidation of Central Carbon Metabolism Fluxes
Metabolic flux analysis using 13C-labeled substrates is a cornerstone technique for understanding cellular metabolic states. The choice of tracer is critical for the precise estimation of metabolic fluxes. While various labeled glucose molecules are used, D-Glucose-2,3,4,5,6-13C5 offers specific advantages for dissecting the complexities of central carbon metabolism.
Glycolysis and Associated Pathway Activity
Glycolysis, the catabolism of glucose to pyruvate (B1213749), is a fundamental energy-yielding pathway. When cells are supplied with this compound, the resulting pyruvate will be labeled. Specifically, the cleavage of the six-carbon glucose backbone into two three-carbon pyruvate molecules results in the formation of [1,2,3-13C3]pyruvate. This is because carbons 4, 5, and 6 of glucose become carbons 1, 2, and 3 of pyruvate, respectively, and carbons 3, 2, and 1 of glucose become carbons 1, 2, and 3 of the other pyruvate molecule. Given that carbons 2 through 6 are labeled in the tracer, the resulting pyruvate will carry a distinct isotopic signature that can be traced into downstream pathways.
The rate of glycolysis can be determined by monitoring the production of labeled lactate, which is formed from pyruvate under anaerobic conditions or in cells exhibiting aerobic glycolysis (the Warburg effect). The isotopic enrichment of lactate provides a direct measure of the glycolytic flux.
Table 1: Expected Labeling of Glycolytic Intermediates from this compound
| Metabolite | Expected 13C Labeling Pattern |
| Glucose-6-phosphate | 2,3,4,5,6-13C5 |
| Fructose-6-phosphate (B1210287) | 2,3,4,5,6-13C5 |
| Fructose-1,6-bisphosphate | 2,3,4,5,6-13C5 |
| Glyceraldehyde-3-phosphate | 1,2,3-13C3 (from C4,5,6) |
| Dihydroxyacetone phosphate (B84403) | 1,2-13C2 (from C2,3) |
| Pyruvate | 1,2,3-13C3 |
| Lactate | 1,2,3-13C3 |
Pentose (B10789219) Phosphate Pathway (PPP) Carbon Flow
The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. It is responsible for generating NADPH, a key reductant in biosynthetic processes, and for producing precursors for nucleotide synthesis. The PPP begins with the dehydrogenation of glucose-6-phosphate, and its activity can be assessed using 13C-labeled glucose tracers. wikipedia.org
The oxidative phase of the PPP involves the decarboxylation of carbon 1 of glucose. Since this compound is unlabeled at the C1 position, the CO2 released during this phase will be unlabeled. The resulting five-carbon sugar, ribulose-5-phosphate, will be labeled on carbons 1 through 4, derived from carbons 2 through 5 of the original glucose molecule. The subsequent non-oxidative phase of the PPP involves a series of carbon-shuffling reactions that can re-introduce three- to seven-carbon sugar phosphates back into the glycolytic pathway. Tracking the appearance of specific isotopologues of glycolytic intermediates and lactate can therefore reveal the relative flux through the PPP versus glycolysis.
Tricarboxylic Acid (TCA) Cycle Dynamics and Intermediate Turnover
The tricarboxylic acid (TCA) cycle is the central hub of cellular respiration, responsible for the complete oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate ATP. wikipedia.org Pyruvate derived from the glycolysis of this compound enters the mitochondria and is converted to acetyl-CoA, which will be labeled as [1,2-13C2]acetyl-CoA. This labeled acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180).
The progression of the labeled carbons through the TCA cycle can be monitored by analyzing the mass isotopomer distribution of the cycle's intermediates, such as citrate, α-ketoglutarate, succinate, fumarate, and malate. For instance, the first turn of the cycle with [1,2-13C2]acetyl-CoA will produce citrate labeled at positions corresponding to the incoming acetyl group. Subsequent turns of the cycle will lead to a more complex labeling pattern as the labeled carbons are incorporated into the oxaloacetate backbone. wikipedia.org This detailed analysis allows for the quantification of TCA cycle flux and the turnover rates of its intermediates.
Table 2: Predicted 13C Labeling of Initial TCA Cycle Intermediates from [1,2-13C2]Acetyl-CoA
| Metabolite | Expected 13C Labeling Pattern (First Turn) |
| Acetyl-CoA | 1,2-13C2 |
| Citrate | Labeled at the two carbons derived from acetyl-CoA |
| α-Ketoglutarate | Labeled at specific positions following decarboxylation |
| Succinyl-CoA | Labeled at specific positions following another decarboxylation |
Anaplerotic and Cataplerotic Reactions Connecting Metabolic Hubs
Anaplerotic reactions are those that replenish the intermediates of the TCA cycle, while cataplerotic reactions remove them for biosynthetic purposes. wikipedia.org These fluxes are crucial for maintaining the integrity of the TCA cycle while supporting cell growth and proliferation. This compound is an excellent tool for studying these reactions.
One of the most significant anaplerotic reactions is the carboxylation of pyruvate to form oxaloacetate, catalyzed by pyruvate carboxylase. wikipedia.org When using this compound, the resulting [1,2,3-13C3]pyruvate can be converted to [1,2,3-13C3]oxaloacetate. The incorporation of this labeled oxaloacetate into the TCA cycle can be distinguished from the oxaloacetate that is regenerated within the cycle, providing a measure of anaplerotic flux.
Conversely, cataplerosis can be observed by tracking the labeled carbons from TCA cycle intermediates into biosynthetic products. For example, citrate can be exported from the mitochondria to the cytosol to provide acetyl-CoA for fatty acid synthesis.
Investigation of Biosynthetic Pathways and Macromolecule Synthesis
The carbon skeletons derived from glucose metabolism serve as building blocks for the synthesis of various macromolecules. By tracing the incorporation of the 13C label from this compound into these macromolecules, researchers can quantify the rates of their synthesis.
De Novo Fatty Acid Synthesis from Glucose-Derived Carbons
De novo fatty acid synthesis is the process of creating fatty acids from acetyl-CoA. utah.edu In many cell types, the primary source of carbon for this process is glucose. medicoapps.org The acetyl-CoA used for fatty acid synthesis is generated from citrate that has been exported from the mitochondria to the cytosol.
When cells are cultured with this compound, the resulting [1,2-13C2]acetyl-CoA is incorporated into newly synthesized fatty acids. The extent of 13C enrichment in the fatty acid pool is a direct measure of the rate of de novo fatty acid synthesis from glucose. By analyzing the isotopomer distribution within the fatty acid chains, it is possible to determine the contribution of glucose-derived carbons to the acetyl-CoA and malonyl-CoA pools used for fatty acid elongation.
Amino Acid Biosynthesis and Interconversions through Glucose Tracing
The carbon backbone of glucose is a fundamental source for the synthesis of non-essential amino acids. By using this compound, researchers can meticulously track the incorporation of labeled carbon atoms into the carbon skeletons of these amino acids.
One of the most direct links between glucose metabolism and amino acid synthesis is the production of pyruvate through glycolysis. This key metabolic intermediate can be readily converted to alanine via a transamination reaction. The labeling pattern observed in alanine directly reflects the labeling of the pyruvate pool derived from the supplied 13C-glucose.
Furthermore, intermediates of the tricarboxylic acid (TCA) cycle, which are derived from glucose, serve as precursors for several other amino acids. For instance, α-ketoglutarate , an intermediate of the TCA cycle, is a direct precursor for the synthesis of glutamate . Glutamate, in turn, can be a precursor for other amino acids such as glutamine , proline , and arginine . Similarly, another TCA cycle intermediate, oxaloacetate , can be transaminated to form aspartate , which is a precursor for asparagine , methionine , threonine , and lysine .
The glycolytic intermediate 3-phosphoglycerate is the precursor for the synthesis of serine . Serine can then be converted to glycine and cysteine . Studies have shown that under certain conditions, a significant portion of the serine biosynthetic pathway utilizes precursors derived from glycolysis. nih.gov
By analyzing the mass isotopologue distribution in these amino acids, researchers can quantify the contribution of glucose to their de novo synthesis and understand the dynamics of their interconversions. This approach is invaluable for studying metabolic reprogramming in various diseases, including cancer, where tumor cells often exhibit altered amino acid metabolism to support their rapid growth and proliferation. mdpi.com
Table 1: Glucose-Derived Precursors for Amino Acid Biosynthesis
| Amino Acid | Precursor from Glucose Metabolism | Metabolic Pathway |
|---|---|---|
| Alanine | Pyruvate | Glycolysis |
| Glutamate | α-Ketoglutarate | TCA Cycle |
| Glutamine | Glutamate | - |
| Proline | Glutamate | - |
| Arginine | Glutamate | - |
| Aspartate | Oxaloacetate | TCA Cycle |
| Asparagine | Aspartate | - |
| Serine | 3-Phosphoglycerate | Glycolysis |
| Glycine | Serine | - |
Nucleotide and Nucleic Acid Precursor Production
The synthesis of nucleotides, the building blocks of DNA and RNA, is critically dependent on glucose metabolism, primarily through the pentose phosphate pathway (PPP). The PPP is a major pathway for the production of ribose-5-phosphate (B1218738) , a key precursor for the synthesis of purine and pyrimidine nucleotides.
By employing this compound as a tracer, researchers can elucidate the activity of the PPP and its contribution to nucleotide biosynthesis. The labeled carbons from glucose are incorporated into the ribose moiety of nucleotides, and the extent of this incorporation can be quantified using techniques like mass spectrometry.
Studies have demonstrated the use of 13C-glucose to trace the flux of carbon into various nucleotides, including adenosine diphosphate (ADP) , adenosine triphosphate (ATP) , cytidine monophosphate (CMP) , cytidine diphosphate (CDP) , and uridine . mdpi.com The labeling patterns in these nucleotides provide insights into the de novo synthesis of their ribose and base components.
For instance, the M+5 isotopologue of adenosine, resulting from the incorporation of five 13C atoms from uniformly labeled glucose, indicates the synthesis of the ribose-5-phosphate moiety through the PPP. biorxiv.org Furthermore, the incorporation of 13CO2, a byproduct of glucose metabolism, into the purine ring of adenosine can also be observed. biorxiv.orgnih.gov
This ability to trace glucose-derived carbons into nucleotide precursors is crucial for understanding the metabolic adaptations of highly proliferative cells, such as cancer cells, which have an increased demand for nucleotides to support DNA replication and RNA synthesis.
Table 2: Tracing Glucose Carbon into Nucleotide Precursors
| Nucleotide/Precursor | Labeled Moiety from Glucose | Key Pathway | Research Finding |
|---|---|---|---|
| Ribose-5-Phosphate | Ribose | Pentose Phosphate Pathway | Primary precursor for nucleotide synthesis. |
| ADP, ATP | Ribose | Pentose Phosphate Pathway | 13C enrichment demonstrates de novo synthesis. mdpi.com |
| CMP, CDP | Ribose | Pentose Phosphate Pathway | Tracing reveals flux into pyrimidine nucleotides. mdpi.com |
| Uridine | Ribose | Pentose Phosphate Pathway | 13C enrichment patterns indicate synthesis pathways. mdpi.com |
| Adenosine | Ribose and Purine Ring | Pentose Phosphate Pathway, CO2 fixation | M+5 labeling indicates ribose synthesis; M+1 from 13CO2. biorxiv.org |
Glycan Synthesis and Carbohydrate Modifications
Glycans, complex carbohydrates attached to proteins and lipids, play vital roles in numerous biological processes. The monosaccharide units that constitute glycans are synthesized from glucose through various metabolic pathways. This compound is instrumental in tracing the flow of glucose carbons into the biosynthesis of these essential building blocks.
Glucose is converted into various nucleotide sugars, which are the activated forms of monosaccharides used by glycosyltransferases to build glycan chains. These nucleotide sugars include UDP-glucose , UDP-galactose , and UDP-N-acetylglucosamine . By tracing the incorporation of 13C from labeled glucose into these nucleotide sugars, researchers can investigate the dynamics of glycan biosynthesis.
Recent studies have developed methods that combine stable isotope tracing with metabolomics to directly observe the allocation of glucose to nucleotide sugars and cell membrane glycans. researchgate.net This approach has revealed how cancer-associated metabolic shifts can directly impact the synthesis of membrane glycans. biorxiv.org
For example, in pancreatic cancer cell lines with differing energy requirements, 13C-glucose tracing showed that cells with lower energy demands allocated more glucose to membrane glycans and intracellular pathways related to glycan synthesis. researchgate.net Conversely, cells with higher glucose uptake for non-glycosylation pathways had a reduced availability of precursors for nucleotide sugar synthesis, leading to altered glycosylation. biorxiv.org
This type of research highlights the intricate link between cellular metabolism and the composition of the cell surface, which has significant implications for cell signaling, immune recognition, and disease progression.
Characterization of Metabolic Regulation and Network Rewiring
Impact of Genetic Manipulations on Glucose Metabolism in Research Models
Metabolic flux analysis (MFA) using 13C-labeled glucose is a key technique in these studies. It allows for the quantification of intracellular metabolic fluxes, providing a detailed picture of how metabolic pathways are rewired in response to genetic perturbations. For instance, in a large-scale study on yeast, 13C-flux analysis was used to investigate the metabolic response to the knockout of various genes. The results showed that while some metabolic lesions were counteracted by local flux rerouting, the knockout of cofactor-dependent reactions led to more widespread changes in the metabolic network. nih.gov
In the context of cancer research, stable isotope-resolved metabolomics with [U-13C]-glucose has been used to determine the effect of knocking out specific genes, such as N-acetyltransferase 1 (NAT1), on the metabolic profile of breast cancer cells. mdpi.com Such studies have revealed that the loss of NAT1 leads to decreased 13C enrichment in TCA cycle intermediates and some nucleotides, while increasing the levels of 13C-labeled lactate. mdpi.com These findings provide insights into the role of specific genes in regulating cancer cell metabolism.
Table 3: Impact of Genetic Manipulation on Glucose Metabolism
| Genetic Manipulation | Research Model | Key Finding from 13C-Glucose Tracing |
|---|---|---|
| Gene Knockouts | Yeast (Saccharomyces cerevisiae) | Metabolic lesions often counteracted by flux rerouting. nih.gov |
| NAT1 Knockout | Breast Cancer Cells | Decreased 13C enrichment in TCA cycle intermediates and some nucleotides. mdpi.com |
| cg6718 gene deletion | Drosophila melanogaster | Used to determine the effect on the incorporation rate of [6-13C] glucose into phospholipids. frontiersin.org |
Cellular Adaptation to Nutrient Availability and Environmental Stress
Cells possess a remarkable ability to adapt their metabolism in response to changes in nutrient availability and environmental stressors. This compound is a valuable tool for studying these adaptive metabolic reprogramming events. By tracing the fate of glucose carbons under various stress conditions, researchers can delineate the metabolic pathways that are activated or suppressed to ensure cell survival and function.
For example, under conditions of nutrient deprivation, such as low glucose or glutamine, cancer cells can exhibit significant metabolic plasticity. nih.gov 13C-glucose tracing studies have shown that under such conditions, breast cancer cells can modulate metabolic fluxes, including the Warburg effect (lactate release), and alter the engagement of glucose-derived metabolites in glycolysis and the TCA cycle. nih.gov
Environmental stresses like extracellular acidosis, a common feature of the tumor microenvironment, also trigger metabolic adaptations. Using a 1,2-13C labeled glucose tracer, it was found that acidosis can alter the relative 13C enrichment in various metabolites, including lactate and glutamate. researchgate.net
Furthermore, the response to nutrient stress often involves complex signaling pathways that regulate metabolism. For instance, the loss of certain signaling proteins can promote the metabolic plasticity necessary for cancer cells to utilize alternative nutrients, such as glutamine, when glucose is scarce. cell.com 13C-glucose tracing can help to unravel the intricate interplay between signaling pathways and metabolic reprogramming in response to cellular stress.
Intercellular and Inter-organ Metabolic Crosstalk in Research Models
In multicellular organisms, metabolic processes are often coordinated between different cell types and organs. This compound tracing in in vivo research models allows for the investigation of this intercellular and inter-organ metabolic crosstalk. By administering the labeled glucose to an animal model, researchers can track the distribution and metabolism of glucose-derived carbons across various tissues and cell types.
A prime example of this is the study of brain glucose metabolism, where there is extensive metabolic interaction between neurons and astrocytes. nih.gov Although detailed studies specifying the use of this compound in this specific context are emerging, the principle of using 13C-glucose to trace metabolic exchange is well-established. For instance, glucose is taken up by both cell types, and metabolites such as lactate, produced by astrocytes from glucose, can be utilized by neurons as an energy source.
In vivo 13C flux analysis is a powerful technique for dissecting these complex metabolic interactions. For example, studies using 13C-glucose infusions in animal models have been used to quantify the physiological contributions of glucose to the TCA cycle in various tissues, revealing that glucose is a major nutrient source under most conditions. nih.gov
A fascinating aspect of in vivo metabolism that has been highlighted by 13C tracer analysis is the extensive recycling of endogenous CO2. biorxiv.orgnih.gov When [U-13C]-glucose is metabolized, it produces 13CO2, which can then be reincorporated into various metabolites through carboxylation reactions. This phenomenon is particularly prominent in vivo compared to in vitro cell culture and has significant implications for interpreting metabolic flux data from whole-organism studies. nih.gov
Research Applications Across Diverse Biological Systems
The versatility of D-Glucose-2,3,4,5,6-¹³C₅ as a metabolic tracer allows for its application across a wide spectrum of biological research areas. By introducing this labeled substrate, scientists can track the incorporation of the ¹³C atoms into downstream metabolites, providing a dynamic view of metabolic pathway activity. This approach, often coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enables the quantification of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway.
In mammalian cell culture, understanding metabolic reprogramming is crucial, particularly in fields like cancer research and immunology. Cancer cells, for instance, are known to exhibit altered glucose metabolism, a phenomenon termed the Warburg effect, which is characterized by high rates of glycolysis even in the presence of oxygen. ¹³C metabolic flux analysis (MFA) is a key technique for quantifying these metabolic shifts.
The use of specifically labeled glucose tracers is critical for accurately resolving fluxes through interconnected pathways. While uniformly labeled [U-¹³C₆]glucose is common, a tracer like D-Glucose-2,3,4,5,6-¹³C₅ provides unique advantages. The unlabeled carbon at the C1 position allows for the precise determination of flux through the pentose phosphate pathway (PPP). In the oxidative arm of the PPP, the C1 carbon of glucose is lost as CO₂. By using D-Glucose-2,3,4,5,6-¹³C₅, the entry of the five-carbon unit into the non-oxidative PPP can be clearly traced, offering a more detailed view of nucleotide and NADPH synthesis.
Research has shown that the choice of isotopic tracer significantly impacts the precision of flux estimates for different pathways. For example, studies have demonstrated that tracers like [1,2-¹³C₂]glucose provide the most precise estimates for glycolysis and the PPP. nih.govnih.gov The labeling pattern from D-Glucose-2,3,4,5,6-¹³C₅ would allow researchers to distinguish between the contributions of glucose to the TCA cycle versus other anabolic pathways, providing valuable data on the metabolic state of the cell. youtube.comresearchgate.net
Table 1: Application of ¹³C-Glucose Tracers in Mammalian Cell Metabolic Flux Analysis
| Tracer | Pathway(s) Investigated | Key Findings |
|---|---|---|
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides high precision for estimating fluxes in upper glycolysis and the PPP. nih.gov |
| [U-¹³C₆]glucose | Central Carbon Metabolism | Allows for general tracing of glucose carbon into various downstream pathways. |
Microorganisms are metabolic powerhouses, capable of a vast array of biochemical conversions. ¹³C-MFA is an indispensable tool for metabolic engineering, where microbes are optimized for the production of biofuels, pharmaceuticals, and other valuable chemicals. It is also crucial in understanding the metabolism of pathogenic microbes to identify potential drug targets.
By feeding microbes a substrate like D-Glucose-2,3,4,5,6-¹³C₅, researchers can elucidate the central carbon metabolism, including the relative activities of glycolysis, the PPP, and the Entner-Doudoroff (ED) pathway, which is unique to some bacteria. The labeling patterns in proteinogenic amino acids, which are derived from central metabolic intermediates, are often analyzed to infer intracellular fluxes. The specific labeling of D-Glucose-2,3,4,5,6-¹³C₅ would provide detailed insights into how carbon is channeled into biomass and other metabolic products.
For instance, in the study of pathogens, understanding how they utilize host nutrients is key to developing new therapies. Tracing experiments with labeled glucose can reveal metabolic vulnerabilities. The metabolism of Pseudomonas aeruginosa, an opportunistic pathogen, has been investigated using ¹³C-labeling to understand its metabolism during biofilm formation, a key aspect of its pathogenicity. nih.gov The use of D-Glucose-2,3,4,5,6-¹³C₅ in such studies would allow for a detailed mapping of carbon flow, potentially identifying enzymes essential for the pathogen's survival and growth that could be targeted by new drugs.
Table 2: Use of ¹³C-Labeled Glucose in Microbial Metabolic Studies
| Organism Type | Research Focus | Information Gained from ¹³C-MFA |
|---|---|---|
| Industrial Microorganisms | Metabolic Engineering | Identification of metabolic bottlenecks and optimization of production pathways for chemicals and biofuels. nih.gov |
| Pathogenic Bacteria | Drug Target Identification | Understanding of essential metabolic pathways required for pathogen survival and virulence. |
In plant biology, understanding how carbon is allocated from photosynthesis to various metabolic pathways is fundamental to improving crop yield and resilience. Isotopic tracers are used to study the flow of carbon from fixation in the Calvin-Benson cycle to the synthesis of starch, sucrose, cell wall components, and other essential compounds.
While ¹³CO₂ is a common tracer for photosynthetic studies, labeled glucose can be supplied to non-photosynthetic tissues, such as roots, or to cell cultures to probe central carbon metabolism. A tracer like D-Glucose-2,3,4,5,6-¹³C₅ would be particularly useful for dissecting the complex interplay between glycolysis and the oxidative pentose phosphate pathway (OPPP) in plant cells. The OPPP is a major source of NADPH for reductive biosynthesis and stress defense in plants. The unlabeled C1 position of D-Glucose-2,3,4,5,6-¹³C₅ would allow for a clear distinction of carbon entering the OPPP, where the C1 is released as CO₂, from that entering glycolysis.
This is crucial as the balance between these two pathways is tightly regulated and responds to developmental and environmental cues. For example, the activity of glucose-6-phosphate dehydrogenases, the entry point into the OPPP, is critical for various physiological processes, including seed germination and stress responses. biorxiv.org Using D-Glucose-2,3,4,5,6-¹³C₅ would enable a more precise quantification of the flux through this important metabolic branch point.
Table 3: Potential Applications of D-Glucose-2,3,4,5,6-¹³C₅ in Plant Metabolism Research
| Plant System | Metabolic Pathway of Interest | Potential Insights |
|---|---|---|
| Root Tissues | Glycolysis, OPPP, TCA Cycle | Carbon allocation to energy production, biosynthesis, and nutrient uptake. |
| Cell Suspension Cultures | Central Carbon Metabolism | Response of primary metabolism to hormonal or environmental stimuli. |
Ex vivo tissue slice cultures offer a powerful experimental system that bridges the gap between in vitro cell culture and in vivo studies. This technique maintains the three-dimensional architecture and cellular heterogeneity of the original tissue, providing a more physiologically relevant context for metabolic investigations. Stable Isotope Resolved Metabolomics (SIRM) is a technique that combines the use of stable isotope tracers with high-resolution metabolomics to map metabolic activity in these tissue slices. youtube.com
In this approach, freshly resected tissue slices are incubated in a medium containing a ¹³C-labeled nutrient, such as D-Glucose-2,3,4,5,6-¹³C₅. After a defined period, the tissue is analyzed to determine the extent of ¹³C incorporation into a wide range of metabolites. This allows for a detailed snapshot of the metabolic activity within the tissue, preserving the interactions between different cell types.
This methodology has been particularly valuable in cancer research, allowing for the direct comparison of metabolic activity in cancerous and adjacent non-cancerous tissues from the same patient. youtube.com By using D-Glucose-2,3,4,5,6-¹³C₅, researchers can probe the metabolic reprogramming in tumors, such as alterations in glycolysis, the PPP, and the TCA cycle, within a preserved tumor microenvironment. This can help in identifying metabolic phenotypes associated with cancer and in evaluating the metabolic response to therapeutic agents.
Table 4: Application of ¹³C Tracers in Ex Vivo Tissue Slice Metabolomics
| Tissue Type | Research Area | Key Information Obtained |
|---|---|---|
| Tumor and Normal Adjacent Tissue | Cancer Metabolism | Comparison of metabolic fluxes and pathway utilization in cancer vs. healthy tissue. youtube.com |
| Brain Slices | Neuro-metabolism | Study of glucose metabolism in different brain regions and neuronal cell types. |
Advanced Methodologies and Computational Analysis in D Glucose 2,3,4,5,6 13c5 Studies
Quantitative Metabolomics Utilizing D-Glucose-2,3,4,5,6-13C5
Quantitative metabolomics aims to measure the concentrations of metabolites within a biological system. The use of stable isotope-labeled compounds like this compound is integral to many quantitative metabolomics techniques.
Metabolomic studies can be broadly categorized into targeted and untargeted approaches, both of which can be enhanced by isotope tracing.
Targeted Metabolomics: This approach focuses on the measurement of a predefined set of known metabolites. metabolon.com It is hypothesis-driven and offers high sensitivity and specificity, often used to validate findings from broader studies. metabolon.com In the context of isotope tracing, targeted analysis would quantify the incorporation of ¹³C from labeled glucose into specific metabolites of interest. creative-proteomics.com
Untargeted Metabolomics: This approach aims to comprehensively measure all detectable metabolites in a sample, including unknown compounds. metabolon.com It is a discovery-oriented approach used for hypothesis generation. metabolon.com Untargeted isotope tracing can reveal novel metabolic pathways or unexpected connections in metabolism by identifying all metabolites that become labeled from a ¹³C source. nih.gov
For example, a study on breast cancer cells used both targeted and untargeted metabolomics to analyze isotopomer profiles after labeling with ¹³C oup.com-glucose, demonstrating how these approaches can be complementary. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for the absolute quantification of metabolites. acs.org This technique relies on the use of a stable isotope-labeled version of the analyte as an internal standard. nih.gov
The principle of IDMS involves:
Adding a known amount of a ¹³C-labeled internal standard (e.g., uniformly ¹³C-labeled glucose) to a sample. nih.govresearchgate.net
Analyzing the sample using mass spectrometry to measure the ratio of the naturally occurring analyte to the labeled internal standard. nih.gov
Calculating the absolute concentration of the analyte based on this ratio and the known amount of the added standard. nih.gov
IDMS is considered a gold standard for quantification because the internal standard behaves almost identically to the analyte during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response. acs.orgrsc.org This method has been used for the precise measurement of glucose in human plasma and for the quantification of multiple intracellular metabolites in various organisms. acs.orgnih.gov
Optimization of Tracer Design and Interpretation of Labeling Patterns
The utility of D-Glucose-2,3,4,5,6-¹³C₅ in metabolic flux analysis is fundamentally tied to the strategic design of experiments and the precise interpretation of the resulting isotopic labeling patterns. Advanced methodologies and computational tools are essential for maximizing the information obtained from tracer studies, allowing researchers to move from qualitative observations to quantitative flux measurements.
Rational Selection of Isotopic Tracers for Specific Metabolic Questions
The selection of an isotopic tracer is a critical first step in ¹³C metabolic flux analysis (¹³C-MFA) that dictates the quality and resolution of the resulting flux map. nih.govethz.ch A rational approach to tracer selection, moving beyond arbitrary or trial-and-error methods, is necessary to probe specific metabolic pathways effectively. nih.gov The choice is guided by the metabolic question at hand, as different tracers provide varying degrees of information for different pathways. nih.gov
For instance, to quantify the flux through the oxidative pentose (B10789219) phosphate (B84403) pathway (oxPPP), a tracer that introduces the label at specific positions is required. The conventional use of [1-¹³C]glucose is common, but computational analyses have shown that other tracers can be more effective. A systematic approach using Elementary Metabolite Units (EMU) decomposition and sensitivity analysis has been employed to identify optimal tracers for specific fluxes. nih.gov This methodology has predicted that for resolving the oxPPP flux in mammalian cells, [2,3,4,5,6-¹³C]glucose is an optimal tracer. nih.gov This is because the C1 carbon, which is lost as ¹³CO₂ in the oxidative branch of the PPP, remains unlabeled, while the remaining carbons are labeled. This design allows for a more precise measurement of the flux into the pathway by tracking the loss of the unlabeled C1 position relative to the labeled C2-C6 backbone in downstream metabolites.
Similarly, different tracers are optimal for other pathways. While D-Glucose-2,3,4,5,6-¹³C₅ is well-suited for the PPP, uniformly labeled [U-¹³C₆]glucose and various ¹³C-glutamine tracers are often superior for elucidating fluxes within the tricarboxylic acid (TCA) cycle. nih.govcreative-proteomics.com The selection process involves a trade-off; a single tracer is rarely optimal for all pathways simultaneously. mit.edu Therefore, parallel labeling experiments using multiple different tracers are often employed to comprehensively map a metabolic network. springernature.com
The table below summarizes the suitability of various ¹³C-glucose tracers for answering specific metabolic questions, based on computational and experimental evaluations.
| Metabolic Question / Pathway | Optimal / High-Performing Tracer(s) | Rationale |
| Oxidative Pentose Phosphate Pathway (oxPPP) | [2,3,4,5,6-¹³C]glucose, [1,2-¹³C₂]glucose | These tracers create distinct labeling patterns in PPP intermediates and products (like ribose-5-phosphate (B1218738) and sedoheptulose-7-phosphate) that are highly sensitive to flux changes through the pathway. The unlabeled C1 in the former allows for clear tracking of its removal. nih.govnih.gov |
| Glycolysis | [1,2-¹³C₂]glucose | Provides the most precise estimates for glycolytic fluxes by generating uniquely labeled triose-phosphate molecules. nih.gov |
| Pyruvate (B1213749) Carboxylase (Anaplerosis) | [3,4-¹³C]glucose | This tracer is predicted to be optimal for resolving the anaplerotic flux from pyruvate to oxaloacetate. nih.gov |
| Tricarboxylic Acid (TCA) Cycle | [U-¹³C₆]glucose, [U-¹³C₅]glutamine | These tracers introduce labels into the TCA cycle via acetyl-CoA (from glucose) or α-ketoglutarate (from glutamine), allowing for comprehensive labeling of cycle intermediates. nih.gov |
Detailed Interpretation of Positional Labeling and Isotopomer Distributions for Pathway Inference
Following the administration of a tracer like D-Glucose-2,3,4,5,6-¹³C₅, the ¹³C atoms are incorporated into downstream metabolites, creating different isotopologues (molecules that differ only in their isotopic composition). nih.gov The fractional abundance of each isotopologue is known as the mass isotopomer distribution (MID) or isotopomer distribution vector (IDV). nih.govnih.gov Analyzing these MIDs is the cornerstone of pathway inference in ¹³C-MFA. broadinstitute.orgprinceton.edu
The power of this technique lies in the fact that different metabolic pathways result in unique scrambling and reassembly of the carbon backbone of the tracer, producing distinct and predictable MIDs in downstream metabolites. ethz.ch By measuring the MIDs of key metabolites using techniques like gas or liquid chromatography-mass spectrometry (GC-MS, LC-MS), researchers can deduce the relative activities of the pathways that produced them. nih.govnih.gov
For example, when D-Glucose-2,3,4,5,6-¹³C₅ enters glycolysis, it is cleaved into two three-carbon units: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). DHAP will contain carbons 2, 3, and 4 (all labeled), resulting in an M+3 isotopologue. G3P will contain carbons 5 and 6 (both labeled) and the unlabeled carbon 1, resulting in an M+2 isotopologue. These units ultimately form pyruvate. This leads to a predictable mixture of M+2 and M+3 pyruvate, assuming no contribution from the PPP.
The contribution of different pathways can be inferred by observing specific isotopologues:
Glycolysis vs. Pentose Phosphate Pathway: The PPP decarboxylates glucose at the C1 position. When D-Glucose-2,3,4,5,6-¹³C₅ is used, the unlabeled C1 is removed, and subsequent rearrangements produce intermediates with different labeling patterns than glycolysis alone. This leads to the formation of M+1 and M+2 pyruvate, in contrast to the M+3 pyruvate expected from direct glycolysis of a fully labeled glucose molecule. embopress.org Analyzing the ratios of these pyruvate isotopologues allows for the quantification of relative flux through the PPP versus glycolysis.
TCA Cycle Activity: The M+2 pyruvate (from carbons 1, 5, and 6) can enter the TCA cycle as M+1 acetyl-CoA (carbons 5 and 6 are labeled, C1 is lost). When this condenses with unlabeled oxaloacetate, it produces M+1 citrate (B86180). The M+3 pyruvate (from carbons 2, 3, and 4) produces M+2 acetyl-CoA, which in turn generates M+2 citrate. Subsequent turns of the TCA cycle will further distribute these labels among other intermediates like malate, fumarate, and aspartate, creating a complex but interpretable pattern of isotopologues. nih.gov
Anaplerosis: Anaplerotic reactions, such as the conversion of pyruvate to oxaloacetate by pyruvate carboxylase, can be traced. For example, the M+3 pyruvate derived from D-Glucose-2,3,4,5,6-¹³C₅ can be carboxylated (adding an unlabeled CO₂) to form M+3 oxaloacetate. If this M+3 oxaloacetate condenses with M+2 acetyl-CoA, it will generate M+5 citrate, a clear indicator of this anaplerotic flux. nih.gov
The table below illustrates how specific isotopologues of central metabolites, generated from a hypothetical fully labeled [U-¹³C₆]glucose tracer, can be interpreted to infer pathway activity. The logic is directly adaptable to tracers like D-Glucose-2,3,4,5,6-¹³C₅ by accounting for the unlabeled C1 position.
| Metabolite | Isotopologue (Mass Shift) | Inferred Pathway Activity |
| Pyruvate | M+3 | High glycolytic activity. embopress.org |
| Lactate | M+3 | Indicates high flux from glycolysis to lactate, often seen in anaerobic conditions or the Warburg effect. |
| Citrate | M+2 | Entry of glucose-derived acetyl-CoA into the TCA cycle via pyruvate dehydrogenase. embopress.org |
| Malate/Aspartate | M+3 | Indicates pyruvate carboxylase activity (anaplerosis), where M+3 pyruvate is converted to M+3 oxaloacetate. nih.gov |
| Citrate | M+5 | Suggests reductive carboxylation of glutamine-derived α-ketoglutarate, a hallmark of specific cancer cell metabolic phenotypes (when using a ¹³C-glutamine tracer). With a glucose tracer, it can indicate the condensation of M+3 oxaloacetate and M+2 acetyl-CoA. nih.gov |
| Ribose-5-Phosphate | M+5 | Indicates carbon flux through the pentose phosphate pathway. |
By combining the rational selection of tracers with detailed computational analysis of the resulting isotopomer distributions, ¹³C-MFA provides a powerful framework for quantitatively understanding the complex network of intracellular metabolism. nih.govnih.gov
Future Directions and Emerging Research Avenues for D Glucose 2,3,4,5,6 13c5 Tracing
Integration with Multi-Omics Data for Holistic Systems Biology Understanding
A holistic understanding of cellular metabolism requires looking beyond metabolic fluxes and integrating information from various molecular levels. The integration of D-Glucose-2,3,4,5,6-13C5 tracing data with other "omics" disciplines like genomics, transcriptomics, and proteomics is a key future direction for a comprehensive systems biology approach. nih.gov This multi-omics strategy allows researchers to connect changes in metabolic pathways with the underlying genetic and regulatory networks. dbkgroup.orgnih.gov
By combining metabolomics data from this compound tracing with proteomics, for instance, researchers can correlate alterations in metabolic fluxes with the expression levels of specific enzymes. This can reveal novel regulatory mechanisms and provide a more complete picture of how metabolic reprogramming occurs in disease states. For example, an observed shift in glucose metabolism traced with this compound could be linked to the upregulation of specific glycolytic enzymes identified through proteomic analysis. Similarly, integrating transcriptomic data can help identify transcription factors and signaling pathways that regulate these metabolic shifts.
This integrated approach is crucial for understanding complex diseases like cancer, where metabolic alterations are a hallmark. By tracing the fate of this compound and simultaneously analyzing the proteome and transcriptome, researchers can build more accurate models of the metabolic derangements that drive tumor growth and identify potential therapeutic targets.
Development of Novel Isotope Tracing Methodologies and Advanced Instrumentation
The precision and scope of metabolic tracing studies using this compound are continually being enhanced by the development of new analytical techniques and instrumentation. Advances in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are at the forefront of this progress.
High-resolution mass spectrometers, such as Orbitrap-based systems, coupled with liquid chromatography (LC-MS), enable the sensitive and accurate detection of 13C-labeled metabolites in complex biological samples. biorxiv.org These instruments can distinguish between different isotopologues (molecules that differ only in their isotopic composition), providing detailed information on how the carbon atoms from this compound are incorporated into various downstream metabolites. nih.gov
In the realm of NMR spectroscopy, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) and 13C-NMR are powerful tools for elucidating the precise location of 13C labels within a molecule's structure. iosrjournals.orgnih.govsemanticscholar.orgslu.se This level of detail is critical for resolving complex metabolic pathways and understanding the stereochemistry of enzymatic reactions. While 1H NMR is more sensitive, 13C NMR provides direct observation of the labeled carbon atoms, offering unambiguous insights into metabolic transformations. iosrjournals.orgslu.se The development of new NMR probes and pulse sequences continues to improve the sensitivity and resolution of these techniques, making it possible to analyze smaller sample sizes and detect low-abundance metabolites.
Future developments are expected to focus on improving the spatial and temporal resolution of isotope tracing. Techniques that can visualize the distribution of 13C-labeled metabolites within single cells or tissues will provide unprecedented insights into metabolic heterogeneity in complex biological systems.
Application in Complex Biological Systems and Advanced Research Models
To better mimic human physiology and disease, researchers are moving beyond traditional 2D cell cultures to more complex and physiologically relevant models. The application of this compound tracing in these advanced models, such as 3D spheroids and organoids, is a rapidly emerging area of research.
3D spheroids, which are aggregates of cells grown in a three-dimensional structure, better replicate the microenvironment of solid tumors, including gradients of oxygen and nutrients. nih.govmdpi.comnih.govresearchgate.net By using this compound as a tracer in spheroid models, scientists can investigate how the tumor microenvironment influences glucose metabolism and identify metabolic vulnerabilities that may not be apparent in 2D cultures. nih.gov
Organoids, which are self-organizing 3D structures derived from stem cells that recapitulate the architecture and function of specific organs, offer an even more sophisticated model system. nih.govnih.gov Tracing studies with this compound in organoids can provide insights into the metabolic requirements of tissue development, regeneration, and disease. For example, researchers can study how glucose metabolism differs between healthy and diseased organoids, providing a powerful platform for drug discovery and personalized medicine. nih.gov
The use of this compound in these advanced models will be instrumental in bridging the gap between in vitro studies and clinical applications, leading to a more accurate understanding of metabolic processes in the context of a whole organism.
| Research Model | Key Advantages for this compound Tracing |
| 2D Cell Culture | High-throughput screening, ease of manipulation. |
| 3D Spheroids | Mimics tumor microenvironment, nutrient and oxygen gradients. nih.govresearchgate.net |
| Organoids | Recapitulates organ architecture and function, patient-specific models. nih.govnih.gov |
| In Vivo Models | Whole-body metabolism, interaction between different organs. |
Advancements in Computational Flux Modeling, Simulation, and Data Visualization
The large and complex datasets generated from this compound tracing experiments necessitate sophisticated computational tools for analysis and interpretation. Advancements in computational flux modeling, simulation, and data visualization are crucial for extracting meaningful biological insights from this data.
Metabolic Flux Analysis (MFA) is a computational framework used to quantify the rates (fluxes) of metabolic reactions in a cell. creative-proteomics.comnih.govd-nb.info The use of specifically labeled glucose tracers, such as this compound, provides critical constraints for MFA models, leading to more accurate and reliable flux estimations. nih.govnih.gov The labeling pattern of this compound, with five of its six carbons labeled, offers distinct advantages for resolving fluxes in central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. nih.govnih.gov
New software tools and algorithms are continuously being developed to improve the accuracy and efficiency of MFA. For example, software like OpenFLUX and INCA provide platforms for building metabolic models and performing flux calculations. nih.gov Furthermore, stochastic simulation algorithms are being developed to analyze non-stationary metabolic conditions, which are often more representative of biological systems. arxiv.org
Data visualization is another critical area of development. Tools like Escher-Trace allow researchers to map their isotope tracing data onto metabolic pathways, providing an intuitive way to visualize and interpret complex datasets. escholarship.orgnih.gov These visual workflows help in identifying metabolic bottlenecks, rerouting of pathways, and other metabolic phenotypes that might not be obvious from raw data alone. oup.com Future advancements in this area will likely involve the integration of flux data with other omics data in interactive and multi-dimensional visualizations, further enhancing our ability to understand the complexities of cellular metabolism.
| Computational Tool | Function | Relevance to this compound Tracing |
| Metabolic Flux Analysis (MFA) | Quantifies reaction rates in metabolic networks. creative-proteomics.comnih.govd-nb.info | Utilizes the labeling patterns from this compound to constrain models and calculate fluxes. nih.gov |
| OpenFLUX, INCA | Software for performing MFA calculations. nih.gov | Provides the computational framework to analyze data from this compound experiments. |
| Stochastic Simulation Algorithms | Model non-stationary metabolic states. arxiv.org | Allows for the analysis of dynamic changes in metabolism using this compound. |
| Escher-Trace | Visualizes isotope tracing data on metabolic maps. escholarship.orgnih.gov | Facilitates the interpretation of how this compound is metabolized through different pathways. |
Q & A
Basic Questions
Q. What analytical techniques are recommended to confirm the isotopic purity and structural integrity of D-Glucose-2,3,4,5,6-¹³C₅?
- Methodology :
- Mass Spectrometry (MS) : High-resolution MS enables precise determination of isotopic enrichment (e.g., mass shift analysis) and molecular weight verification .
- Nuclear Magnetic Resonance (NMR) : ¹³C NMR confirms the positions of isotopic labeling and structural conformation. For example, bio-NMR is suitable for tracking isotopic incorporation in biological systems .
- HPLC : Validates chemical purity (>95%) and ensures absence of unlabeled contaminants .
Q. How should D-Glucose-2,3,4,5,6-¹³C₅ be stored to maintain stability in long-term studies?
- Protocol :
- Store at -20°C to prevent degradation or isotopic exchange .
- Use airtight, moisture-resistant containers to avoid hygroscopic effects.
- For in vivo studies, prepare fresh solutions in sterile buffers to minimize microbial contamination .
Advanced Research Questions
Q. How does the ¹³C labeling pattern in D-Glucose-2,3,4,5,6-¹³C₅ enhance metabolic flux analysis compared to singly labeled isotopologues?
- Experimental Design :
- The multi-site labeling allows simultaneous tracking of glucose carbons through divergent pathways (e.g., glycolysis, pentose phosphate pathway) via ¹³C positional isotopomer analysis .
- Enables precise quantification of flux partitioning in central carbon metabolism by reducing ambiguities in isotopic scrambling .
- Limitations :
- Requires advanced computational modeling (e.g., Isotopomer Network Compartmental Analysis) to interpret complex labeling patterns .
Q. What are the critical considerations for experimental design when using D-Glucose-2,3,4,5,6-¹³C₅ in in vivo tracer studies?
- Key Factors :
- Isotopic Dilution : Account for endogenous unlabeled glucose pools by administering sufficient tracer doses to achieve detectable enrichment .
- Sampling Timepoints : Optimize based on metabolic turnover rates (e.g., rapid glycolysis vs. slower gluconeogenesis).
- Analytical Sensitivity : Use high-sensitivity MS/NMR to detect low-abundance isotopomers in complex matrices like blood or tissue extracts .
Q. How can researchers address discrepancies in isotopic enrichment data from D-Glucose-2,3,4,5,6-¹³C₅ in heterogeneous biological systems?
- Troubleshooting :
- Matrix Effects : Employ isotope dilution with internal standards (e.g., deuterated analogs) to correct for ion suppression in MS .
- Validation : Perform spike-and-recovery experiments to assess extraction efficiency and isotopic fidelity .
- Contamination Control : Verify purity of reagents and avoid cross-contamination during sample preparation .
Q. What computational tools are recommended for modeling ¹³C labeling patterns from D-Glucose-2,3,4,5,6-¹³C₅ in metabolic networks?
- Software :
- INCA (Isotopomer Network Compartmental Analysis) : Integrates isotopic data with metabolic network models to estimate flux rates .
- OpenFLUX : Utilizes elementary metabolite units (EMUs) for efficient simulation of isotopic distributions .
Data Contradiction Analysis
Q. How can isotopic effects or impurities in D-Glucose-2,3,4,5,6-¹³C₅ lead to conflicting metabolic data?
- Root Causes :
- Isotopic Purity : Even minor impurities (<1% unlabeled glucose) can skew flux calculations, especially in high-sensitivity studies .
- Kinetic Isotope Effects (KIEs) : ¹³C substitution may slightly alter enzyme kinetics, particularly in rate-limiting steps like hexokinase reactions. Control experiments with natural-abundance glucose are critical .
- Mitigation :
- Validate isotopic purity via MS/NMR before use .
- Compare results across multiple labeling configurations to isolate KIEs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
